molecular formula C10H11ClO2S B13068128 2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B13068128
M. Wt: 230.71 g/mol
InChI Key: LQTYTTQVCYHHID-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a heterocyclic compound that features a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can be synthesized through a condensation reaction between 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and 3-chloropropanolamine . The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers.

Scientific Research Applications

2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloropropylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
  • 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid derivatives

Uniqueness

2-Chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is unique due to the presence of the chlorine atom and the specific arrangement of functional groups.

Properties

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

2-chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C10H11ClO2S/c1-5-2-3-6-7(4-5)14-9(11)8(6)10(12)13/h5H,2-4H2,1H3,(H,12,13)

InChI Key

LQTYTTQVCYHHID-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)O)Cl

Origin of Product

United States

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